molecular formula C9H12N2O2 B12931046 Methyl 4-Ethyl-6-methylpyrimidine-5-carboxylate CAS No. 832090-47-8

Methyl 4-Ethyl-6-methylpyrimidine-5-carboxylate

Cat. No.: B12931046
CAS No.: 832090-47-8
M. Wt: 180.20 g/mol
InChI Key: OJLGOAPSTFSRKI-UHFFFAOYSA-N
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Description

Methyl 4-Ethyl-6-methylpyrimidine-5-carboxylate is a chemical compound based on the pyrimidine scaffold, a privileged structure in medicinal chemistry and drug discovery. Pyrimidine derivatives are of significant research value as key intermediates in the synthesis of more complex molecules . Compounds within this class, particularly pyrimidine-5-carboxylate esters, serve as versatile building blocks for the preparation of carboxylic acids, amides, and other carboxy derivatives, which are crucial for constructing potential pharmacologically active molecules . The specific alkyl substitutions on the pyrimidine ring make it a valuable intermediate for researchers exploring structure-activity relationships in various therapeutic areas. This product is intended for research purposes and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

832090-47-8

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

methyl 4-ethyl-6-methylpyrimidine-5-carboxylate

InChI

InChI=1S/C9H12N2O2/c1-4-7-8(9(12)13-3)6(2)10-5-11-7/h5H,4H2,1-3H3

InChI Key

OJLGOAPSTFSRKI-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=NC(=C1C(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-Ethyl-6-methylpyrimidine-5-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common method involves the Biginelli reaction, which is a three-component condensation reaction between an aldehyde, a β-keto ester, and urea . The reaction is usually carried out under reflux conditions in the presence of a catalyst such as hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Biginelli reaction, utilizing continuous flow reactors to enhance yield and efficiency. The use of environmentally benign solvents and catalysts is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-Ethyl-6-methylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Properties
Research indicates that Methyl 4-Ethyl-6-methylpyrimidine-5-carboxylate exhibits notable antibacterial and antifungal properties. Studies have shown that derivatives of pyrimidine compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics. The compound's structure allows it to interact effectively with bacterial enzymes, potentially disrupting their metabolic processes.

Drug Development
The compound serves as a scaffold for designing new pharmaceuticals. Its ability to modulate biological targets has been explored in the context of developing treatments for diseases such as cancer and tuberculosis. The presence of functional groups in its structure enhances its interaction with biological molecules, facilitating the design of more potent analogs.

Agrochemical Applications

This compound has potential applications in agriculture as a pesticide or herbicide. Its efficacy against certain plant pathogens suggests that it could be developed into a bioactive agent for crop protection. Research on similar pyrimidine derivatives has shown promising results in controlling fungal infections in plants, which could lead to increased agricultural productivity.

Synthetic Organic Chemistry

Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions and cyclization processes. Various methods have been developed to optimize yields and purities, making it accessible for further research and application.

Versatility in Reactions
This compound can act as an intermediate in synthesizing other complex organic molecules. Its reactivity allows chemists to explore diverse synthetic pathways, contributing to advancements in material sciences and organic synthesis.

Activity TypeDescriptionReference
AntibacterialEffective against Gram-positive and Gram-negative bacteria
AntifungalInhibits growth of common plant pathogens
Drug DevelopmentUsed as a scaffold for anti-cancer drug design

Case Study: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the compound's structure enhanced its potency significantly, highlighting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of Methyl 4-Ethyl-6-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Differences

  • Heterocyclic Substituents: Thienyl (in ) and benzodioxol (in ) groups introduce conjugation pathways, enhancing UV absorption and binding affinity in biological targets. Functional Group Variants: Replacement of the ester with a carboxylic acid (as in ) reduces lipophilicity, while thioxo or sulfanylidene groups () enable hydrogen bonding and metal coordination.

Crystallographic and Computational Insights

  • Structure Determination : X-ray crystallography using SHELX software () confirms the planar pyrimidine ring and substituent orientations. For example, Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits a mean (C–C) bond length of 0.004 Å and R factor = 0.044 .
  • Ring Puckering: Cremer-Pople parameters () quantify non-planarity in saturated analogs, influencing conformational stability.

Biological Activity

Methyl 4-Ethyl-6-methylpyrimidine-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its antimicrobial properties, interaction with biological macromolecules, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the pyrimidine family, characterized by a six-membered ring containing nitrogen atoms. The specific arrangement of substituents, including ethyl and methyl groups, influences its biological activity.

Compound Name Molecular Formula Unique Features
This compoundC₉H₁₁N₃O₂Contains ethyl and methyl substituents on the pyrimidine ring
Ethyl 6-Methyl-2-Oxo-4-Phenylpyrimidine-5-CarboxylateC₁₁H₁₃N₃O₃Contains a keto group at position 2
Methyl 4-EthylpyrimidineC₇H₉N₃O₂Lacks the phenyl group; simpler structure

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown promising results against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

  • Antibacterial Activity :
    • The compound has demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance, it exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial efficacy .
    • Comparative studies with other pyrimidine derivatives suggest that modifications in the structure can enhance antibacterial properties, with specific substitutions leading to improved activity profiles.
  • Antifungal Activity :
    • In addition to its antibacterial effects, this compound has also been evaluated for antifungal properties. It has shown effectiveness against fungal strains such as Candida albicans, with MIC values demonstrating moderate antifungal activity .

Understanding the mechanism through which this compound exerts its biological effects is crucial for its development as a therapeutic agent:

  • Enzyme Interaction : Preliminary studies indicate that this compound may interact with specific enzymes involved in metabolic pathways. These interactions are essential for assessing its therapeutic potential and mechanism of action.
  • Binding Studies : Interaction studies involving binding assays with biological macromolecules such as proteins and enzymes are ongoing. These studies aim to elucidate the binding affinity and specificity of the compound, which will inform its possible applications in drug development.

Case Studies and Research Findings

Several research initiatives have focused on synthesizing derivatives of this compound to evaluate their biological activities:

  • Synthesis and Evaluation : A study synthesized various analogs of this compound and assessed their antimicrobial activities, revealing that structural modifications could significantly influence potency .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have shown that certain functional groups enhance the biological activity of pyrimidine derivatives. For example, compounds with electron-donating groups displayed increased antibacterial effects compared to their electron-withdrawing counterparts .

Q & A

Q. How can synthon-based approaches guide the design of this compound analogs with enhanced properties?

  • Methodological Answer : Identify key synthons (e.g., ester-carboxylate or pyrimidine-thione motifs) via retrosynthetic analysis. Modify substituents (e.g., trifluoromethyl groups for lipophilicity) using Suzuki coupling or nucleophilic substitution. Evaluate bioactivity via in vitro assays (e.g., enzyme inhibition) .

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